

Comparative Guide to Accuracy and Precision in Sofosbuvir Impurity D Quantification

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Compound of Interest

Compound Name: *Sofosbuvir impurity D*

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of analytical methods used for the quantification of **Sofosbuvir impurity D**, a critical process-related impurity. The data presented is compiled from various validation studies to aid in the selection of the most suitable analytical methodology.

Understanding Sofosbuvir Impurity D

Sofosbuvir impurity D is a diastereomer of Sofosbuvir, with the chemical name propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.^{[1][2]} Its structural similarity to the active ingredient necessitates highly specific and sensitive analytical methods for its detection and quantification. While some studies refer to "phosphoryl impurities" or "process-related impurities" more generally, this guide focuses on methods that have been validated for impurities structurally related to Sofosbuvir D.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Sofosbuvir-related impurities. While direct head-to-head comparisons are limited in the literature, this compilation allows for an objective assessment based on reported validation parameters.

Table 1: Performance Comparison of Analytical Methods for Sofosbuvir Impurity Quantification

Method	Analyte	Linearit y Range ($\mu\text{g/mL}$)	Accurac y (%) Recover y)	Precisio n (%) RSD)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Referen ce
RP- HPLC 1	Phosphor yl Impurity	10 - 30	Not explicitly stated for impurity	0.043	0.12	0.375	[3][4]
RP- HPLC 2	Sofosbuv ir and its impurity	0.5 - 7.5	90.2 - 113.9	< 2	0.1	0.5	[5]
UPLC 1	Sofosbuv ir	Not specified for impurity	99.62 - 99.73 (for Sofosbuv ir)	Not explicitly stated for impurity	0.27	0.83	[6]

Disclaimer: The data presented in Table 1 is for "phosphoryl impurity" and other "related impurities" as specific data for "**Sofosbuvir impurity D**" across multiple methods was not available in the reviewed literature. "Phosphoryl impurity" is a general term for process-related impurities and may not be identical to **Sofosbuvir impurity D**. The performance of these methods for the specific quantification of **Sofosbuvir impurity D** may vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative experimental protocols for the quantification of Sofosbuvir impurities.

RP-HPLC Method 1 (for Phosphoryl Impurity)[3][4]

- Instrumentation: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm)
- Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.

- Elution Mode: Isocratic
- Flow Rate: 1.0 mL/min
- Detection: UV at 260 nm
- Sample Preparation: Standard solutions of the phosphoryl impurity were prepared by dissolving 25 mg in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Further dilutions were made to achieve concentrations within the linearity range.^[4]

RP-HPLC Method 2 (for Sofosbuvir and its impurity)[5]

- Instrumentation: Not explicitly specified, but a C18 column is commonly used.
- Mobile Phase: Not explicitly specified.
- Elution Mode: Not explicitly specified.
- Flow Rate: Not explicitly specified.
- Detection: UV detection.
- Sample Preparation: Standard solutions were prepared to achieve concentrations within the 0.5–7.5 ppm range.

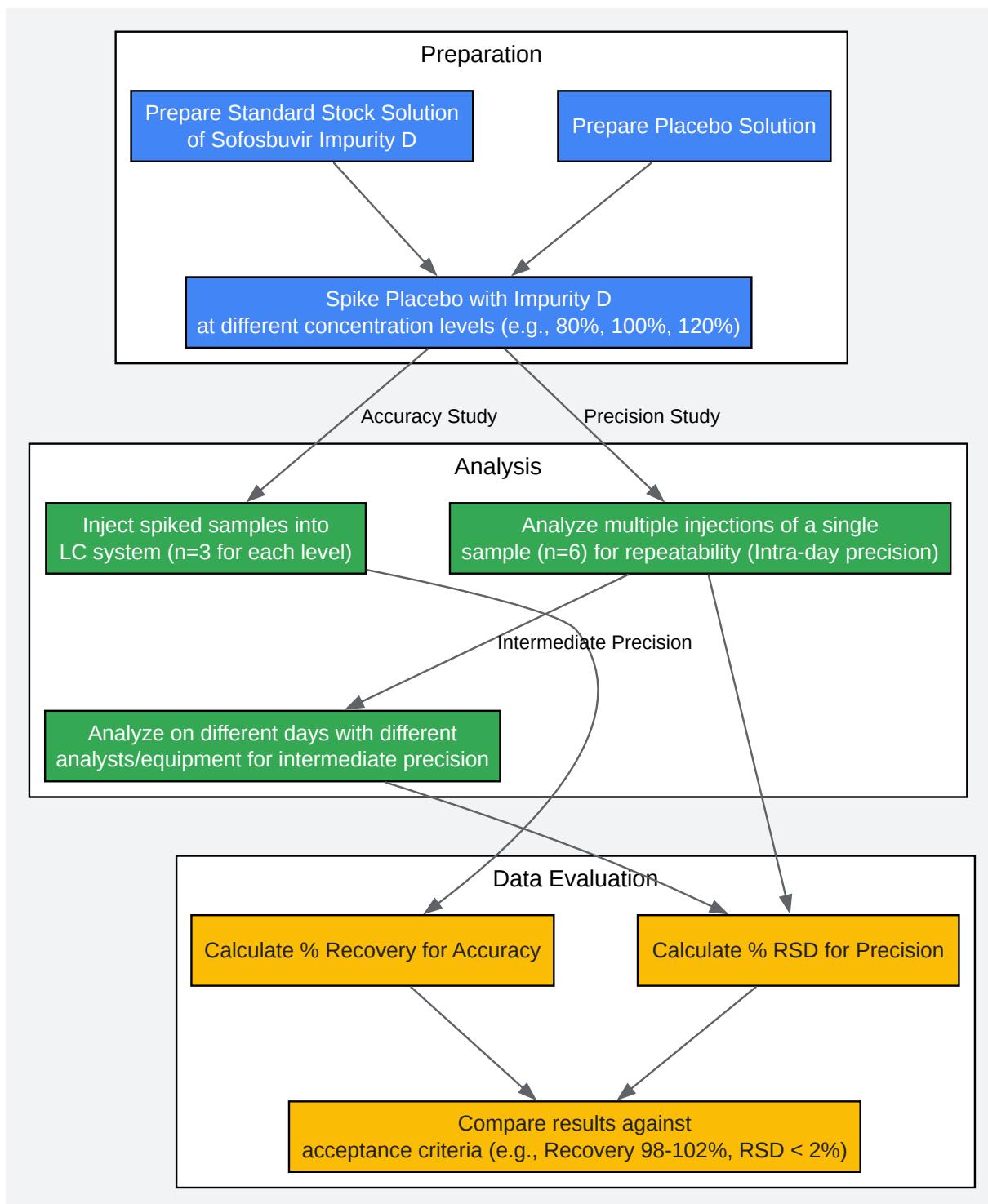
UPLC Method 1 (for Sofosbuvir)[6]

- Instrumentation: Waters UPLC system with a photodiode array detector and an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 µm).
- Mobile Phase: Not explicitly specified.
- Elution Mode: Not explicitly specified.
- Flow Rate: Not explicitly specified.
- Detection: Not explicitly specified.

- Sample Preparation: Powdered tablets equivalent to 400 mg of Sofosbuvir were dissolved in mobile phase to a concentration of $15 \mu\text{g}\cdot\text{mL}^{-1}$.

Experimental Workflow for Accuracy and Precision Studies

The following diagram illustrates a typical workflow for conducting accuracy and precision studies for a Sofosbuvir impurity, as guided by ICH principles.

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